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For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a

cornerstone of antiviral therapy for influenza A and B viruses. The imperative for robust and

efficient synthetic routes to this critical medication has driven considerable research and

development. This guide provides a comparative analysis of prominent synthetic pathways to

oseltamivir, presenting key performance indicators, detailed experimental protocols, and visual

representations of the chemical transformations involved.

At a Glance: Key Performance Indicators of
Oseltamivir Syntheses
The following table summarizes the key quantitative data for the major synthetic pathways to

oseltamivir, offering a clear comparison of their efficiency and starting materials.
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Metric
Roche
Industrial
Synthesis

Corey
Synthesis

Hayashi
Synthesis

Azide-Free
Route from
Diethyl D-
Tartrate

Starting Material (-)-Shikimic Acid
Butadiene and

Acrylic Acid

Alkoxyaldehyde

and Nitroalkene

Diethyl D-

Tartrate

Overall Yield 17-22%[1] ~30% ~57%[1]

Not explicitly

stated, but

individual step

yields are

generally high.

Number of Steps ~12 ~12[2]
3 (one-pot

operations)[1]
11[3]

Key Features

Established,

scalable

industrial

process.

Avoids use of

shikimic acid.

High overall

yield, significant

pot economy.

Azide-free, uses

inexpensive

starting material.

[3]

Potential

Disadvantages

Reliance on

natural product,

use of potentially

explosive azides.

Lengthy

sequence.

Use of a

specialized

organocatalyst.

Longer sequence

compared to

Hayashi route.

Synthetic Route Overviews and Methodologies
This section details the key transformations and provides experimental protocols for the

prominent synthesis routes of oseltamivir.

The Roche Industrial Synthesis from (-)-Shikimic Acid
The established industrial synthesis of oseltamivir commences with (-)-shikimic acid, a natural

product historically sourced from Chinese star anise.[1] This route, while reliable and scalable,

is characterized by a relatively long sequence and the use of azide reagents.

Key Experimental Protocols:
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Esterification of (-)-Shikimic Acid: To a suspension of (-)-shikimic acid in ethanol, thionyl

chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until

completion. The solvent is then removed under reduced pressure to yield ethyl shikimate.[4]

Ketalization: The resulting ethyl shikimate is dissolved in a solution of 3-pentanone and

dichloromethane. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is

stirred. The reaction is worked up to afford the 3,4-pentylidene acetal.[1]

Mesylation: The acetal is dissolved in dichloromethane and triethylamine, and cooled to 0

°C. Methanesulfonyl chloride is added dropwise, and the reaction is stirred. An aqueous

workup yields the corresponding mesylate.[1][4]

Epoxidation: The mesylate is treated with a base, such as potassium bicarbonate, in a

suitable solvent to induce the formation of the key epoxide intermediate.[1]

Regioselective Azide Opening: The epoxide is then opened with an azide source, such as

sodium azide, to introduce the first nitrogen functionality at the C-5 position. This is a critical

step that sets the stereochemistry of the subsequent amino group.

(-)-Shikimic Acid Ethyl Shikimate EtOH, SOCl2 3,4-Pentylidene Acetal 3-Pentanone, p-TsOH Mesylate Intermediate MsCl, Et3N Key Epoxide Base Azido-alcohol NaN3 Oseltamivir Further Steps
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Caption: Roche Industrial Synthesis of Oseltamivir.

The Corey Synthesis
Developed by E.J. Corey and coworkers, this route offers an alternative to the use of shikimic

acid, starting from readily available butadiene and acrylic acid.[1] A key feature is the use of an

asymmetric Diels-Alder reaction to establish the initial stereochemistry.

Key Experimental Protocols:

Asymmetric Diels-Alder Reaction: Butadiene is reacted with the 2,2,2-trifluoroethyl ester of

acrylic acid in the presence of a chiral CBS catalyst to afford the corresponding cyclohexene

ester with high enantioselectivity.[1]
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Iodolactamization: The ester is first converted to the corresponding amide by treatment with

ammonia. Subsequent reaction with iodine, initiated by trimethylsilyl triflate, leads to the

formation of an iodolactam.[1]

Aziridination and Ring Opening: The lactam is further functionalized, and an aziridine ring is

introduced. This is followed by a regioselective ring-opening with 3-pentanol in the presence

of a Lewis acid like boron trifluoride to introduce the characteristic pentyloxy side chain.[1]

Butadiene & Acrylic Acid Derivative Diels-Alder Adduct Asymmetric Diels-Alder Iodolactam

 1. NH3
2. Iodolactamization Aziridine Intermediate Series of steps Amino-ether 3-Pentanol, BF3 Oseltamivir Deprotection & Acylation
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Caption: Corey's Synthesis of Oseltamivir.

The Hayashi Synthesis
The synthesis developed by Hayashi and colleagues is notable for its efficiency, achieving a

high overall yield in just three one-pot operations.[1] This approach utilizes organocatalysis to

control stereochemistry.

Key Experimental Protocols:

One-Pot Operation 1: Michael and Horner-Wadsworth-Emmons Reactions: An asymmetric

Michael reaction between an alkoxyaldehyde and a nitroalkene is catalyzed by a

diphenylprolinol silyl ether. This is followed by the addition of a diethyl vinylphosphate

derivative, which initiates a domino Michael and Horner-Wadsworth-Emmons reaction to

form the cyclohexene ring.[1]

One-Pot Operation 2: Acyl Azide Formation: The ester group on the cyclohexene product is

deprotected, and the resulting carboxylic acid is converted to an acyl chloride. Subsequent

treatment with sodium azide yields the acyl azide.[1]

One-Pot Operation 3: Curtius Rearrangement and Reduction: The acyl azide undergoes a

Curtius rearrangement to form an isocyanate, which is then trapped. The nitro group is

reduced to an amine using zinc and hydrochloric acid to complete the synthesis.[5]
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Alkoxyaldehyde & Nitroalkene Cyclohexene Derivative

 One-Pot 1:
Michael, HWE Acyl Azide

 One-Pot 2:
Deprotection, Azidation Oseltamivir

 One-Pot 3:
Curtius, Reduction
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Caption: Hayashi's One-Pot Synthesis of Oseltamivir.

Azide-Free Synthesis from Diethyl D-Tartrate
In response to the safety concerns associated with the use of azides, an azide-free synthesis

route starting from the inexpensive and readily available diethyl D-tartrate has been developed.

[3] This pathway relies on alternative methods for introducing the nitrogen functionalities.

Key Experimental Protocols:

Asymmetric aza-Henry (Nitro-Mannich) Reaction: This key step establishes the

stereochemistry of the amino and nitro groups. A chiral sulfinylimine, derived from diethyl D-

tartrate, is reacted with nitromethane in the presence of a suitable base.[6]

Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The product from the

aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael

addition followed by a Horner-Wadsworth-Emmons olefination to construct the cyclohexene

ring of oseltamivir.[3][6]

Diethyl D-Tartrate Aza-Henry Adduct Asymmetric Aza-Henry Reaction Cyclohexene Derivative Domino Nitro-Michael/HWE Oseltamivir Further Transformations
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Caption: Azide-Free Synthesis from Diethyl D-Tartrate.

Conclusion
The synthesis of oseltamivir has evolved significantly, with various routes offering distinct

advantages and disadvantages. The Roche industrial synthesis, while proven and scalable,

faces challenges related to its starting material and the use of azides. The Corey synthesis
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provides a valuable alternative by avoiding shikimic acid, while the Hayashi synthesis

showcases the power of organocatalysis and one-pot operations to achieve high efficiency. The

azide-free route from diethyl D-tartrate addresses the safety concerns of traditional methods

and utilizes an inexpensive starting material. The choice of a particular synthetic route will

depend on a variety of factors, including the desired scale of production, cost considerations,

and safety regulations. The continued exploration of novel synthetic strategies remains a

crucial endeavor to ensure a stable and accessible supply of this vital antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2916938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2916938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

